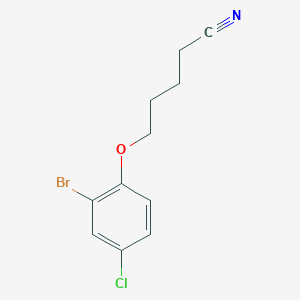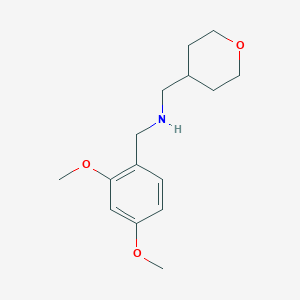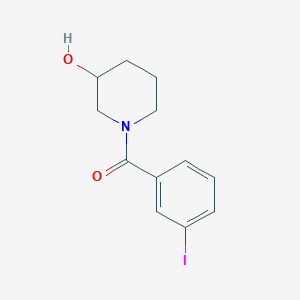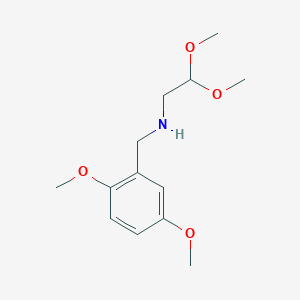
5-(2-Bromo-4-chloro-phenoxy)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-chloro-phenoxy)pentanenitrile is a chemical compound characterized by a bromine and chlorine atom on a benzene ring, which is further connected to a pentanenitrile group via an ether linkage. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The starting material, 2,4-dichlorophenol, undergoes bromination to introduce the bromine atom at the ortho position.
Nucleophilic Substitution: The resulting 2,4-dibromophenol is then reacted with pentanenitrile in the presence of a base to form the ether linkage.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-(2-Bromo-4-chloro-phenoxy)pentanoic acid.
Reduction: 5-(2-Bromo-4-chloro-phenoxy)pentanamine.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to specific sites and modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
5-(2-Bromo-4-chloro-phenoxy)butanenitrile: Similar structure but with a shorter alkyl chain.
5-(2-Bromo-4-chloro-phenoxy)hexanenitrile: Similar structure but with a longer alkyl chain.
Uniqueness: The presence of the pentanenitrile group provides a balance between reactivity and stability, making it suitable for various applications where both properties are required.
This detailed overview provides a comprehensive understanding of 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile, highlighting its preparation, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
5-(2-bromo-4-chlorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-8-9(13)4-5-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWELROANCRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)




![4-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858838.png)


![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine](/img/structure/B7858858.png)

